LogP-Driven Permeability Differentiation vs. 6-chloro-N-(3,5-difluorophenyl) analog
The target compound's calculated LogP (clogP) of 3.04 [1] places it in an optimal range for oral absorption and blood-brain barrier penetration (typically LogP 1–3). In contrast, the 6-chloro-N-(3,5-difluorophenyl) analog is predicted to have a significantly higher LogP (~3.8–4.2) due to the difluoro substitution, which increases lipophilicity and may reduce aqueous solubility and oral bioavailability.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP 3.04 |
| Comparator Or Baseline | 6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide (predicted clogP ~3.8–4.2) |
| Quantified Difference | ~0.76–1.16 log units lower |
| Conditions | In silico prediction (PrenDB / ChemAxon) |
Why This Matters
Lower LogP within the Lipinski 'Rule of 5' window suggests better aqueous solubility and oral absorption, making this compound a more developable lead for peroral antiviral or CNS indications than its difluoro analog.
- [1] PrenDB. Calculated clogP for 6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide. Philipps-Universität Marburg. View Source
